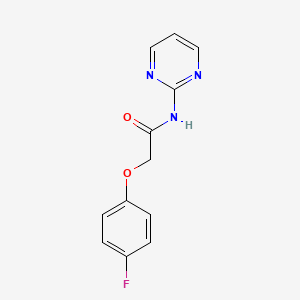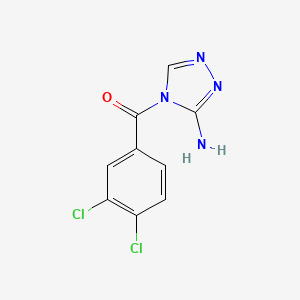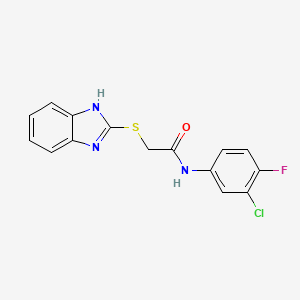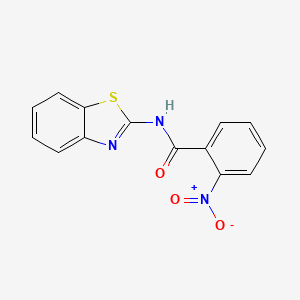![molecular formula C16H17NO2S B5798012 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine, also known as MPTM, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. MPTM is a morpholine derivative that has shown promising results in scientific research for its unique mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has also been shown to interact with DNA and RNA, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has also been shown to inhibit the growth of bacteria and fungi. In addition, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been shown to exhibit low toxicity in normal cells and animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. However, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine and its interaction with DNA and RNA. Another direction is to explore the potential applications of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine in other fields such as material science and organic synthesis. Additionally, the development of more efficient synthesis methods and analogs of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine may lead to improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine involves the reaction of 4-methyl-5-phenyl-3-thiophenecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine. The purity of the synthesized 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has also been studied for its antibacterial and antifungal properties. In material science, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been used as a building block for the synthesis of organic electronic materials. In organic synthesis, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been used as a reagent for the preparation of various compounds.
Propriétés
IUPAC Name |
(4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-14(16(18)17-7-9-19-10-8-17)11-20-15(12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNXEZCRXBPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6988043 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)
![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)

![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)



